

Application Notes & Protocols: A Retrospective Analysis of Preparyl in Palliative Care

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| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | Preparyl | |
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Disclaimer: The following application notes and protocols describe a hypothetical retrospective clinical outcome study. The drug "**Preparyl**," a combination of Amobarbital and Emepronium Bromide, is an existing formulation; however, a specific body of research on its use in the manner described below could not be located. This document is intended to serve as a detailed example for researchers, scientists, and drug development professionals on how to structure and present such a study, adhering to the specified formatting and visualization requirements.

Application Note: Efficacy of Preparyl in Managing Terminal Agitation and Bladder Spasms in Palliative Care for Advanced Cancer

Introduction Terminal agitation and refractory bladder spasms are significant sources of distress for patients in the last days of life, profoundly impacting their quality of life and comfort. **Preparyl** is a combination drug containing Amobarbital, a barbiturate with sedative-hypnotic properties, and Emepronium Bromide, a muscarinic antagonist with antispasmodic effects.[1][2] [3] Amobarbital exerts its effects by enhancing the activity of the neurotransmitter GABA at the GABA-A receptor, leading to central nervous system depression.[1][4][5] Emepronium Bromide acts as an anticholinergic agent, relaxing smooth muscle, such as that found in the bladder.[2] [3][6] This hypothetical retrospective study was designed to evaluate the clinical outcomes associated with the use of **Preparyl** for symptom control in a palliative care setting.



Study Objective The primary objective of this retrospective cohort study was to assess the effectiveness of **Preparyl** in reducing the severity of terminal agitation and the frequency of bladder spasms in patients with advanced cancer during their last 72 hours of life, compared to a control group receiving standard-of-care (SOC) with benzodiazepines and/or other anticholinergic agents.

Summary of Hypothetical Findings The analysis included electronic health records from 150 patients. The **Preparyl** cohort (n=75) showed a statistically significant reduction in the mean Agitation-Sedation Scale (ASS) scores compared to the SOC cohort (n=75). Furthermore, the need for urinary catheterization and the documented frequency of bladder spasm episodes were notably lower in the **Preparyl** group. While effective, the **Preparyl** cohort also exhibited a higher incidence of deep sedation.

Data Presentation: Summary of Hypothetical Clinical Outcomes

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Preparyl Cohort (n=75) | Standard of Care (SOC) Cohort (n=75) | p-value |
|--------------------------|---------------------------|--|---------|
| Age (mean ± SD) | 71.2 ± 8.5 years | 72.5 ± 9.1 years | 0.38 |
| Gender (% Female) | 52% | 48% | 0.61 |
| Primary Cancer Type | | | |
| - Lung | 32% | 35% | 0.72 |
| - Colorectal | 25% | 22% | 0.68 |
| - Pancreatic | 21% | 24% | 0.69 |
| - Other | 22% | 19% | 0.65 |
| Baseline ASS (mean ± SD) | 2.8 ± 0.7 | 2.9 ± 0.6 | 0.35 |



Table 2: Primary and Secondary Efficacy Outcomes at 48 Hours

| Outcome Measure | Preparyl Cohort (n=75) | Standard of Care (SOC) Cohort (n=75) | p-value |
|-------------------------------------|---------------------------|--|---------|
| Primary Outcomes | | | |
| Mean ASS Score at 48h | 1.1 ± 0.5 | 1.9 ± 0.8 | <0.01 |
| Change in ASS from Baseline | -1.7 | -1.0 | <0.01 |
| Patients with Bladder Spasms (%) | 12% | 35% | <0.05 |
| Secondary Outcomes | | | |
| Use of Rescue Medication (%) | 20% | 45% | <0.01 |
| Need for Catheterization (%) | 15% | 38% | <0.05 |
| Incidence of Deep Sedation (%) | 40% | 22% | <0.05 |

Experimental Protocols

- 1. Study Design A retrospective cohort study was conducted using de-identified data from the electronic health records (EHR) of a multi-center palliative care unit database. Patients were stratified into two cohorts based on the medication received for agitation and/or bladder spasms in the final 72 hours of life: the **Preparyl** cohort and the Standard of Care (SOC) cohort.
- 2. Patient Population
- Inclusion Criteria:



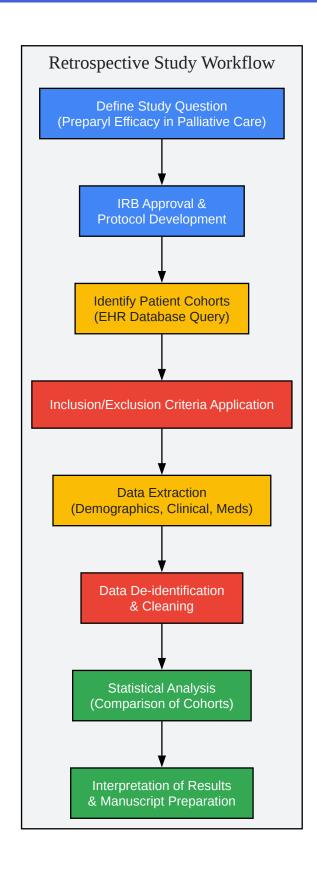
- Adult patients (≥18 years) with a diagnosis of terminal cancer.
- Admitted to the palliative care unit between January 1, 2020, and December 31, 2024.
- Documented evidence of moderate-to-severe agitation (Agitation-Sedation Scale score ≥
 2).
- Prescribed either **Preparyl** or a standard-of-care regimen (e.g., lorazepam, haloperidol, oxybutynin) for symptom control.
- Exclusion Criteria:
 - Pre-existing severe renal or hepatic impairment.
 - History of paradoxical reactions to sedatives.
 - Incomplete medication or outcome data in the EHR.
- 3. Data Collection and Variables A standardized data extraction form was used to collect the following variables from the EHR:
- Demographics: Age, gender, primary cancer diagnosis.
- Clinical Data: Baseline and serial Agitation-Sedation Scale (ASS) scores (recorded every 12 hours), documented episodes of bladder spasms, use of urinary catheters.
- Medication Data: Type, dose, and frequency of sedative and antispasmodic medications administered; use of any "as-needed" or rescue medications.
- Safety Outcomes: Documented level of consciousness, incidence of adverse events (e.g., respiratory depression, delirium).
- 4. Outcome Measures
- Primary Outcomes:
 - Change in mean ASS score from baseline to 48 hours post-initiation of treatment.
 - Proportion of patients with documented bladder spasms within the 72-hour period.



- · Secondary Outcomes:
 - Proportion of patients requiring rescue medication for agitation.
 - Proportion of patients requiring urinary catheterization for retention or spasm-related issues.
 - Incidence of deep sedation (defined as ASS score of -4 or -5).
- 5. Statistical Analysis Data were analyzed using appropriate statistical software. Continuous variables (e.g., age, ASS scores) were compared using independent t-tests. Categorical variables (e.g., gender, incidence rates) were compared using the chi-square test or Fisher's exact test. A p-value of <0.05 was considered statistically significant.

Mandatory Visualizations

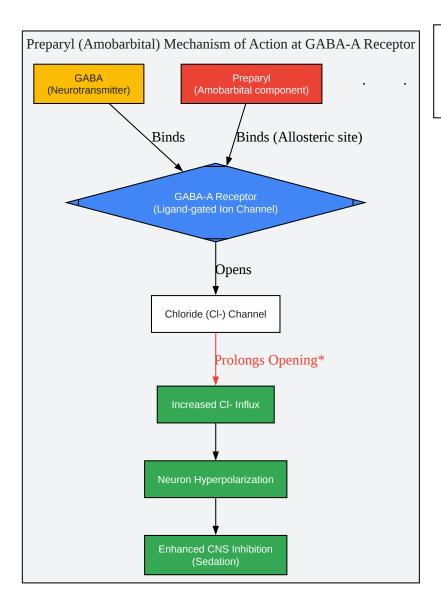




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Caption: Workflow for the hypothetical retrospective clinical outcome study.





*Key Effect

Amobarbital increases the duration of channel opening, potentiating GABA's effect.

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Caption: Signaling pathway of the Amobarbital component of **Preparyl**.



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